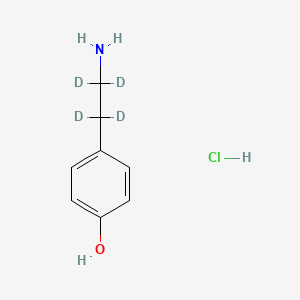
对-酪胺-d4 盐酸盐
描述
酪胺-d4 (盐酸盐) 是一种酪胺的氘代形式,酪胺是一种天然存在的单胺化合物,来源于氨基酸酪氨酸。 它通常用作气相色谱法或液相色谱-质谱法测定酪胺含量的内标 。 酪胺本身以其诱导儿茶酚胺释放的作用而闻名,儿茶酚胺是参与机体对压力和其他功能反应的神经递质 。
科学研究应用
酪胺-d4 (盐酸盐) 由于其稳定的同位素标记,在科学研究中被广泛使用。它的一些应用包括:
化学: 用作分析化学中用于测定各种样品中酪胺含量的内标。
生物学: 用于涉及神经递质释放和代谢的研究。
医学: 用于药代动力学研究,以了解酪胺在体内的代谢和分布。
作用机制
酪胺-d4 (盐酸盐) 通过模拟酪胺的作用发挥其作用。酪胺诱导神经末梢释放儿茶酚胺,如去甲肾上腺素和多巴胺。这种释放是通过激活痕量胺相关受体 1 (TAAR1) 介导的。 与 TAAR1 的相互作用导致各种生理反应,包括心率和血压升高 。
类似化合物:
酪胺: 酪胺-d4 (盐酸盐) 的非氘代形式。
苯乙胺: 另一种结构和功能相似的单胺化合物。
章鱼胺: 具有类似生理作用的生物胺
独特性: 酪胺-d4 (盐酸盐) 由于其氘代性质而具有独特性,这使其成为分析用途的理想内标。 氘原子的存在提供了独特的质谱特性,允许对复杂生物样品中的酪胺进行准确的定量和分析 。
生化分析
Biochemical Properties
p-Tyramine-d4 Hydrochloride activates TAAR1, with EC50s of 0.08, 0.69, and 2.26 µM for rat, mouse, and human-rat chimera receptors, respectively . It also inhibits the release of norepinephrine and dopamine in isolated rat caudate nucleus .
Cellular Effects
In human adipocytes, high doses of Tyramine have been reported to stimulate glucose transport . It mimics various insulin-like effects in rodent fat cells, such as activation of glucose transport, lipogenesis, and adipogenesis .
Molecular Mechanism
The molecular mechanism of p-Tyramine-d4 Hydrochloride involves its interaction with TAAR1, a G-protein coupled receptor . Activation of TAAR1 by p-Tyramine-d4 Hydrochloride leads to changes in intracellular cAMP levels, which can influence various cellular processes .
Temporal Effects in Laboratory Settings
It is known that Tyramine, the non-deuterated form, has a strong interindividual variation in systemic exposure .
Dosage Effects in Animal Models
Tyramine has been shown to increase systolic blood pressure in 71% of human volunteers .
Metabolic Pathways
Tyramine, the non-deuterated form of p-Tyramine-d4 Hydrochloride, is a prototypic substrate of monoamine oxidase A (MAO-A) . On average, as much as 76.8% of the Tyramine dose was recovered in urine in the form of the MAO-catalyzed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway .
准备方法
合成路线和反应条件: 酪胺-d4 (盐酸盐) 的合成涉及酪胺的氘代反应条件通常涉及使用氘代试剂和溶剂,以确保氘原子在分子中的特定位置被掺入 。
工业生产方法: 酪胺-d4 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保氘代化合物的纯度和一致性。 最终产品通常经过严格的测试以确认其同位素纯度和化学组成 。
化学反应分析
反应类型: 酪胺-d4 (盐酸盐) 会发生各种化学反应,包括:
氧化: 酪胺可以被氧化生成相应的醛或酸。
还原: 还原反应可以将酪胺转化为其相应的胺衍生物。
取代: 取代反应可以在酪胺分子中引入不同的官能团.
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 经常使用诸如氢化铝锂和硼氢化钠的还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应.
主要产物:
氧化: 4-羟基苯乙酸。
还原: 各种胺衍生物。
取代: 卤代或烷基化的酪胺衍生物.
相似化合物的比较
Tyramine: The non-deuterated form of Tyramine-d4 (hydrochloride).
Phenylethylamine: Another monoamine compound with similar structure and function.
Octopamine: A biogenic amine with similar physiological effects
Uniqueness: Tyramine-d4 (hydrochloride) is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification and analysis of tyramine in complex biological samples .
属性
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNISDHSYKZAWOK-NXMSQKFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662224 | |
| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189884-47-6 | |
| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


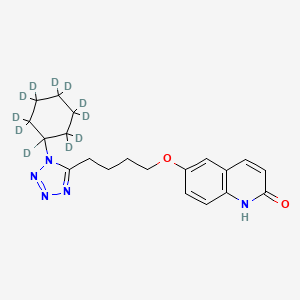
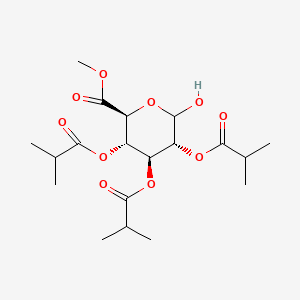

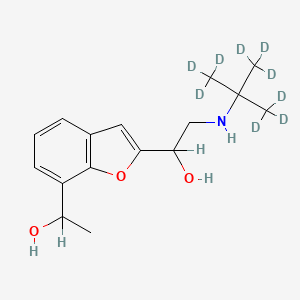


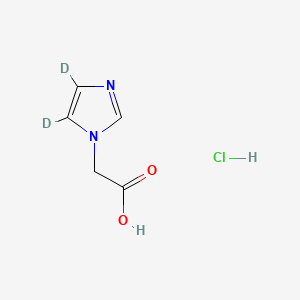

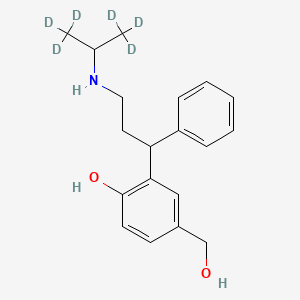
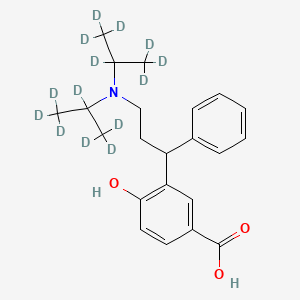
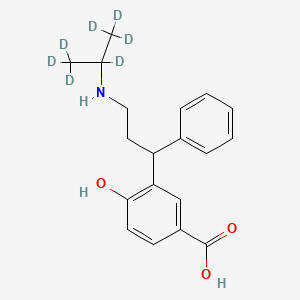


![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)
